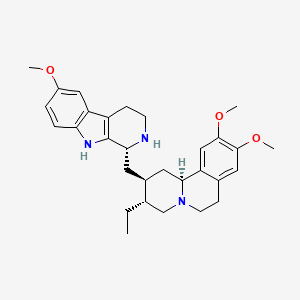

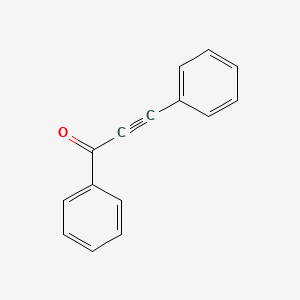

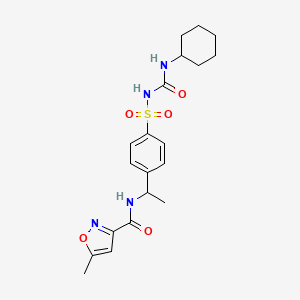

(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves condensation reactions with various substrates. For example, Rida et al. (1988) described the synthesis of 3-substituted and 2,3-disubstituted-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles by fusing 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate (Rida, Soliman, Badawey, & Kappe, 1988). These methods highlight the versatility of benzimidazole derivatives in synthesizing complex ring systems.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including the title compound, often features strong intermolecular interactions, such as hydrogen bonding, which influence their crystal packing and stability. An example is the study by Ha (2012), which described the crystal structure of a disubstituted benzimidazole that crystallized as an acetonitrile monosolvate. The study revealed significant details about the molecular orientation and hydrogen bonding patterns within the crystal structure (Ha, 2012).

Chemical Reactions and Properties

Benzimidazole derivatives are known for their participation in various chemical reactions, leading to the formation of novel heterocyclic compounds. Acheson and Verlander (1972) reported the reactions of benzimidazole-2-acetonitrile with acetylenic esters, yielding pyrrolo-, pyrido-, and azepino-[1,2-a]benzimidazoles. The resulting compounds were characterized by their spectral properties, demonstrating the compound's reactivity and potential for creating diverse heterocycles (Acheson & Verlander, 1972).

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds : Rida et al. (1988) described the synthesis of tricyclic compounds involving 1H-benzimidazole-2-acetonitrile, which exhibited strong in vitro activity against S. aureus (Rida, Soliman, Badawey, & Kappe, 1988).

Reactions with Propiolic Esters : Acheson and Verlander (1973) explored the reactions of benzimidazole derivatives with propiolic esters, leading to the formation of various substituted acrylates and pyrrolo[1,2-a]quinoxalines (Acheson & Verlander, 1973).

Fluorescent Properties : Rangnekar and Rajadhyaksha (1986) investigated the fluorescent properties of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, evaluating their potential as fluorescent whitening agents for polyester fibers (Rangnekar & Rajadhyaksha, 1986).

Regiospecific Reduction Studies : Dubey and Prasada Reddy (2007) reported on the unexpected regiospecific reduction of the double bond in 2-(1H-benzimidazole-2-yl)-3-aryl-acrylonitrile by NaBH4 (Dubey & Prasada Reddy, 2007).

Chemoselective Reduction : Sadhu, Reddy, and Dubey (2016) studied the chemoselective reduction of the double bond in α-benzylthiobenzimidazoleacetonitriles, highlighting the versatility of these compounds in chemical reactions (Sadhu, Reddy, & Dubey, 2016).

Molecular Modeling and Pharmacological Activity : Bassyouni et al. (2012) synthesized novel heterocyclic compounds containing benzimidazole derivatives and evaluated their antimicrobial activity, highlighting their potential in pharmacological applications (Bassyouni et al., 2012).

Photochemistry of Pesticides : Abdou, Sidky, and Wamhoff (1987) studied the photoconversion of benzimidazole thiones, contributing to the understanding of the photochemistry of pesticides (Abdou, Sidky, & Wamhoff, 1987).

Crystallography of Benzimidazole Derivatives : Ha (2012) reported on the crystal structure of a disubstituted benzimidazole, providing insights into the molecular configuration of such compounds (Ha, 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-methyl-2-oxobenzimidazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-12-8-4-2-3-5-9(8)13(7-6-11)10(12)14/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHRXUBGHPMXEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1199325.png)

![(2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1199326.png)

![(2R)-2-[(2S,3S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5S)-5-[(2S,3S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1199328.png)